Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the chemokine receptor CXCR3. [] This compound exhibits inverse agonism at the constitutively active CXCR3 N3.35A mutant, suggesting its potential as an anti-inflammatory agent. []
Relevance: While structurally distinct from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, VUF10472/NBI-74330 shares a similar research context. Both compounds are investigated for their activity in modulating chemokine receptors, highlighting the exploration of diverse chemical scaffolds for targeting these receptors. []
Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class and exhibits non-competitive antagonism at the CXCR3 receptor. [] It also acts as a full inverse agonist at the CXCR3 N3.35A mutant. []
Relevance: VUF10085/AMG-487's structural similarity to VUF10472/NBI-74330 and its shared classification as a CXCR3 antagonist underscores the exploration of subtle chemical modifications in drug design for optimizing target specificity and pharmacological properties. Both compounds are relevant to the research context of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide due to their focus on chemokine receptor modulation. []
Compound Description: VUF5834 is a 3H-quinazolin-4-one decanoic acid derivative that acts as a non-competitive antagonist at the CXCR3 receptor and displays inverse agonism at the CXCR3 N3.35A mutant. []
Relevance: Although structurally different from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, VUF5834's characterization as a CXCR3 antagonist with inverse agonism highlights the common research interest in developing compounds targeting this receptor for inflammatory diseases. []
Compound Description: VUF10132 is an imidazolium compound that exhibits non-competitive antagonism at the CXCR3 receptor and functions as a full inverse agonist at the CXCR3 N3.35A mutant. []
Relevance: VUF10132, despite its distinct structure from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, further exemplifies the exploration of diverse chemical scaffolds in the search for potent and selective CXCR3 antagonists. []
Compound Description: TAK-779, a quaternary ammonium anilide, acts as a non-competitive antagonist at the CXCR3 receptor. [] Unlike other compounds in this list, it exhibits weak partial inverse agonism at the CXCR3 N3.35A mutant, suggesting a different binding mode and potentially influencing its overall pharmacological profile. []
Relevance: TAK-779's unique behavior as a weak partial inverse agonist at CXCR3 N3.35A, compared to the full inverse agonism observed with other compounds, underscores the importance of investigating structure-activity relationships in understanding the nuanced interactions between small molecules and their target receptors. []
Compound Description: This compound is identified as a potent inhibitor of BCR-ABL, a tyrosine kinase implicated in the development of chronic myeloid leukemia. [] The presence of the trifluoromethoxyphenyl and morpholinoethyl moieties suggests potential interactions with the kinase active site. []
Relevance: The compound exhibits a direct structural similarity to N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, particularly the shared presence of the 4-(trifluoromethoxy)phenyl and morpholinoethyl groups. This structural resemblance suggests that N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide might also possess inhibitory activity against BCR-ABL or related kinases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.